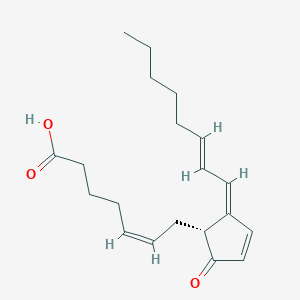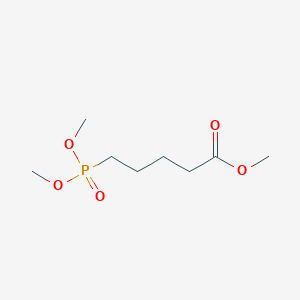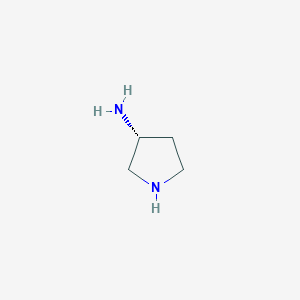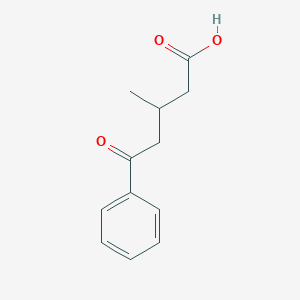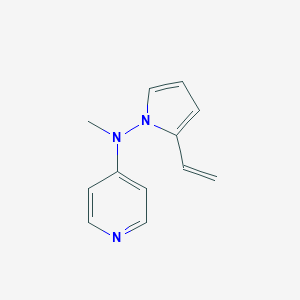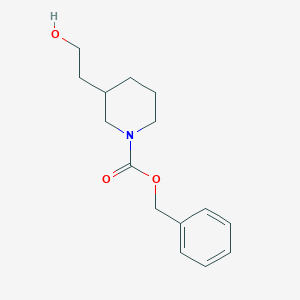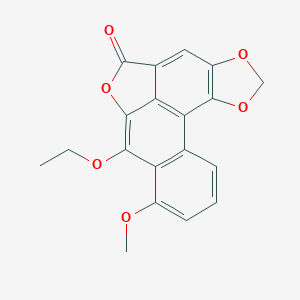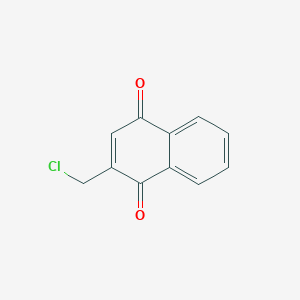
2-氯甲基-1,4-萘醌
描述
Synthesis Analysis
The synthesis of 2-Chloromethyl-1,4-naphthoquinone involves photochemical 2+2 cycloaddition reactions with alkenes. This process results in the formation of 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones through the elimination of hydrogen chloride from the adducts, offering a general synthetic method for these compounds (Naito, Makita, & Kaneko, 1984).
Molecular Structure Analysis
Spectral investigations, including optical absorption, fluorescence emission, and surface-enhanced Raman scattering (SERS) techniques, have been conducted on 2-Chloromethyl-1,4-naphthoquinone. These studies reveal solvent effects and the molecular orientation on surfaces, offering insights into its molecular structure and interactions in various environments (Umadevi, Vanelle, Terme, & Ramakrishnan, 2003).
Chemical Reactions and Properties
2-Chloromethyl-1,4-naphthoquinone participates in various chemoselective reactions, leading to the synthesis of novel compounds. Its reactivity with alkoxides, primary amines, and phenols under specific conditions yields distinct compounds, demonstrating its versatility in organic synthesis (Sarhan, El-Dean, & Abdel-Monem, 1998).
Physical Properties Analysis
The physical properties of 2-Chloromethyl-1,4-naphthoquinone, such as its optical absorption, fluorescence emission, and solvent interactions, have been thoroughly investigated. These studies provide valuable data on its behavior in different states and under various conditions, aiding in the understanding of its physical characteristics (Umadevi et al., 2003).
Chemical Properties Analysis
The chemical properties of 2-Chloromethyl-1,4-naphthoquinone, including its reactivity and interactions with other molecules, have been explored through its involvement in the synthesis of diverse compounds. These studies highlight its chemical versatility and potential as a building block in organic chemistry (Sarhan et al., 1998).
科学研究应用
光谱应用:
- 使用光吸收和荧光发射技术研究了溶剂对2-氯甲基-1,4-萘醌衍生物的影响。这些研究对于理解这些化合物与溶剂的相互作用以及它们在光谱学中的潜在应用至关重要(Umadevi et al., 2003)。
催化和电化学性质:
- 合成了2-氯甲基-1,4-萘醌衍生物,并将其用作催化剂,用于将氧还原为过氧化氢的电化学和光电化学反应,展示了它们在化学合成和可再生能源应用中的潜力(Calabrese et al., 1983)。
生物医学研究:
- 设计并合成了各种2-氯甲基-1,4-萘醌衍生物作为潜在的生物还原烷基化剂,显示出对小鼠Sarcoma 180腹水细胞具有强烈的抗肿瘤活性。这表明它们在癌症治疗中的潜在用途(Lin et al., 1975)。
- 通过生物还原萘醌,包括2-氯甲基-1,4-萘醌衍生物,抑制大鼠肝线粒体电子传递和能量转移,表明它们在靶向癌细胞线粒体功能方面的潜在治疗应用(Biagini Re et al., 1981)。
抗菌性能:
- 对1,4-萘醌,包括2-氯-3,2′-氯乙基-1,4-萘醌的抗菌和抗真菌性能进行的研究显示其作为抗菌剂的潜力(Ambrogi et al., 1970)。
未来方向
Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
属性
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-1,4-naphthoquinone | |
CAS RN |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




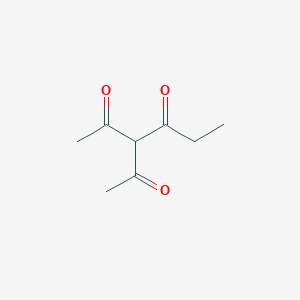
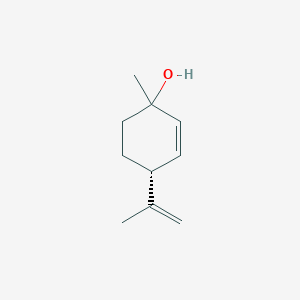
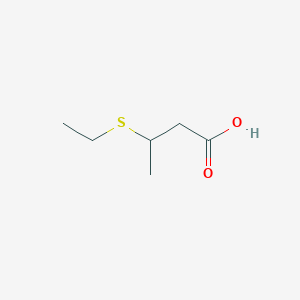
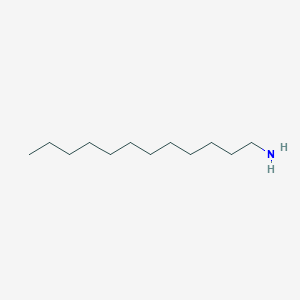
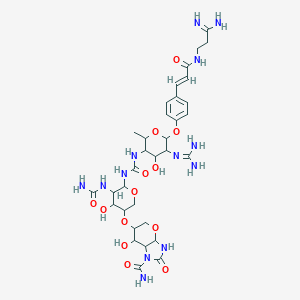
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
